Methyl 5-((1s)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate

Catalog No.
S15843859
CAS No.
M.F
C9H12N2O3
M. Wt
196.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-((1s)-1-amino-2-hydroxyethyl)pyridine-2-c...

Product Name

Methyl 5-((1s)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate

IUPAC Name

methyl 5-[(1S)-1-amino-2-hydroxyethyl]pyridine-2-carboxylate

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

InChI

InChI=1S/C9H12N2O3/c1-14-9(13)8-3-2-6(4-11-8)7(10)5-12/h2-4,7,12H,5,10H2,1H3/t7-/m1/s1

InChI Key

JLUKFVWYTVVPFH-SSDOTTSWSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C(CO)N

Isomeric SMILES

COC(=O)C1=NC=C(C=C1)[C@@H](CO)N

Methyl 5-((1S)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with both a carboxylate group and an amino alcohol moiety. Its molecular formula is C9H12N2O3C_9H_{12}N_2O_3, and it has a molecular weight of approximately 196.20 g/mol. The presence of the amino group suggests potential for various

Due to its functional groups. Key reactions may include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Esterification: The carboxylate can undergo esterification with alcohols to form esters.
  • Condensation Reactions: The hydroxyl group can participate in condensation reactions, forming new bonds with carbonyl compounds.

These reactions highlight the compound's versatility and potential utility in organic synthesis and medicinal applications.

The biological activity of methyl 5-((1S)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate is not extensively documented, but its structural features suggest potential pharmacological properties. Compounds with similar structures often exhibit:

  • Antimicrobial Activity: Many pyridine derivatives show effectiveness against various pathogens.
  • Antitumor Properties: Some related compounds have been studied for their ability to inhibit cancer cell growth.
  • Neuroprotective Effects: The presence of amino alcohols in related compounds has been linked to neuroprotective actions.

Further pharmacological studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound .

The synthesis of methyl 5-((1S)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Pyridine Ring: Starting from appropriate precursors, the pyridine ring is constructed through cyclization reactions.
  • Introduction of Functional Groups: The carboxylate and amino alcohol moieties are introduced via nucleophilic substitution or other functionalization techniques.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

Each step must be optimized for efficiency to obtain the desired compound effectively .

Methyl 5-((1S)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate has potential applications in various fields:

  • Medicinal Chemistry: As a candidate for drug development due to its structural features that may interact with biological targets.
  • Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
  • Agricultural Chemistry: Potential use in developing agrochemicals that target specific pests or diseases .

Interaction studies involving methyl 5-((1S)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate could focus on its binding affinity to various biological targets. Techniques that may be employed include:

  • Surface Plasmon Resonance: To measure real-time binding interactions between the compound and target proteins.
  • Isothermal Titration Calorimetry: To quantify the thermodynamics of binding interactions.

Such studies would provide insights into the compound's mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with methyl 5-((1S)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 5-(aminomethyl)pyridine-2-carboxylateC9H11N2O2C_9H_{11}N_2O_2Contains an aminomethyl group instead of an amino alcohol.
Methyl 6-((1R)-1-amino-2-hydroxyethyl)pyridine-2-carboxylateC9H12N2O3C_9H_{12}N_2O_3Similar structure but with substitution at the 6-position on the pyridine ring.
5-(Aminomethyl)pyridine-2-carbonitrileC9H10N2OC_9H_{10}N_2OLacks the hydroxyl group but retains an amino functionality.

The uniqueness of methyl 5-((1S)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate lies in its specific combination of functional groups, particularly the hydroxyl and amino groups on adjacent carbon atoms, which may enhance its reactivity and biological activity compared to other similar compounds .

XLogP3

-0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

196.08479225 g/mol

Monoisotopic Mass

196.08479225 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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